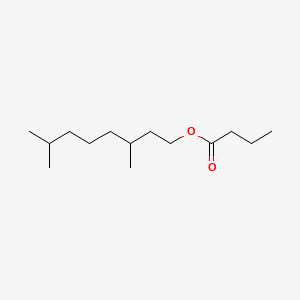

3,7-dimethyloctyl butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,7-dimethyloctyl butanoate, also known as this compound, is an organic compound with the molecular formula C14H28O2. It is an ester formed from butanoic acid and 3,7-dimethyloctanol. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3,7-dimethyloctyl ester typically involves the esterification reaction between butanoic acid and 3,7-dimethyloctanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Butanoic acid+3,7-dimethyloctanol→Butanoic acid, 3,7-dimethyloctyl ester+Water

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3,7-dimethyloctyl butanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 3,7-dimethyloctanol in the presence of a strong acid or base.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohol, acid or base catalyst.

Major Products

Hydrolysis: Butanoic acid and 3,7-dimethyloctanol.

Reduction: Butanoic acid and 3,7-dimethyloctanol.

Transesterification: New ester and alcohol.

Applications De Recherche Scientifique

Scientific Research Applications

3,7-Dimethyloctyl butanoate has been investigated in several areas:

Chemistry

- Esterification Studies : This compound is frequently used as a model substrate in esterification reactions, allowing researchers to study the kinetics and mechanisms involved in the formation of esters from alcohols and acids.

- Hydrolysis Reactions : It serves as a model compound for hydrolysis studies, contributing to the understanding of how esters break down in aqueous environments.

Biology

- Pheromone Communication : Research has explored its role in insect pheromone communication, indicating potential applications in pest management strategies.

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for use in antimicrobial formulations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella spp. | 1.5 |

Medicine

- Topical Applications : The compound is being explored for its potential use in topical formulations due to its antimicrobial properties and pleasant aroma.

- Safety Assessments : Toxicological studies have indicated that it has a favorable safety profile when used in consumer products.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against common foodborne pathogens. The compound's MIC values suggest it could be utilized as a natural preservative in food products.

Case Study 2: Pheromone Research

Research involving the application of this compound in pheromone traps demonstrated its effectiveness in attracting specific insect species. This application highlights its potential role in integrated pest management systems.

Regulatory Status

The compound has undergone various safety evaluations by regulatory bodies such as the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). These evaluations have deemed it safe for use at specified intake levels, especially in food applications.

Mécanisme D'action

The mechanism of action of butanoic acid, 3,7-dimethyloctyl ester involves its hydrolysis to butanoic acid and 3,7-dimethyloctanol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The resulting products can then participate in various metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Butanoic acid, 3,7-dimethyl-2,6-octadienyl ester: Another ester with a similar structure but with a double bond in the alkyl chain.

Butanoic acid, octyl ester: An ester with a similar backbone but without the methyl groups.

Uniqueness

3,7-dimethyloctyl butanoate is unique due to the presence of the 3,7-dimethyloctyl group, which imparts specific physical and chemical properties, such as its fragrance and reactivity. This makes it particularly valuable in the flavor and fragrance industry.

Propriétés

Numéro CAS |

67874-80-0 |

|---|---|

Formule moléculaire |

C14H28O2 |

Poids moléculaire |

228.37 g/mol |

Nom IUPAC |

3,7-dimethyloctyl butanoate |

InChI |

InChI=1S/C14H28O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h12-13H,5-11H2,1-4H3 |

Clé InChI |

MHOJKRQFONEPRN-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCCC(C)CCCC(C)C |

SMILES canonique |

CCCC(=O)OCCC(C)CCCC(C)C |

Key on ui other cas no. |

67874-80-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.